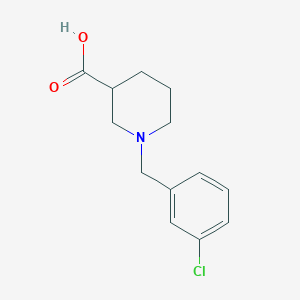

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid

Description

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid (molecular formula: C₁₃H₁₆ClNO₂, molecular weight: 253.726 g/mol) is a piperidine derivative featuring a 3-chlorobenzyl substituent and a carboxylic acid group at the third position of the piperidine ring . The compound is identified by ChemSpider ID 3196580 and is structurally characterized by its chlorine atom at the meta position of the benzyl group, which influences its electronic and steric properties.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUIBQVHPLBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398344 | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-59-0 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of 3-Piperidine Formamides to (S)-3-Piperidine Carboxylic Acid

A patented method describes the preparation of (S)-3-piperidine carboxylic acid, which is structurally related to the target compound, by hydrolyzing 3-piperidine formamides or their salts in concentrated hydrochloric acid. This method achieves chiral resolution during hydrolysis without the need for external chiral resolving agents, which is advantageous for cost and atom economy.

- Procedure:

- React 3-piperidine formamide hydrochloride salt (with 60-95% S-configuration, preferably 73-77%) in concentrated hydrochloric acid (28-35% w/w) at 60-65°C for 3 hours.

- Cool the reaction mixture to 15-20°C and stir for 6 hours.

- Filter and wash the solid product with ethanol to obtain (S)-nipecotic acid hydrochloride with high enantiomeric excess (~99.6% ee).

- Convert the acid salt to (S)-3-piperidine carboxylic acid by adjusting the pH to 6.5-7.5 using an alkali solution (potassium hydroxide/sodium hydroxide in methanol, typically 1:4 mass ratio).

- Alkali addition is performed below 10°C to prevent racemization.

- Purify by concentrating the reaction solution, adding methanol, filtering, and precipitating with ethanol/petroleum ether (1:1 v/v) to obtain the refined product.

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | 28-35% HCl, 60-65°C, 3 h | Chiral resolution during hydrolysis |

| Cooling and stirring | 15-20°C, 6 h | Precipitation of hydrochloride salt |

| pH adjustment | pH 6.5-7.5, <10°C alkali addition | Prevents racemization |

| Purification | Methanol stirring, ethanol/petroleum ether precipitation | High purity and enantiomeric excess |

This method is notable for its simplicity, low cost, and high atom economy, making it suitable for industrial scale-up.

Alkylation of Piperidine with 3-Chlorobenzyl Chloride

The introduction of the 3-chlorobenzyl group onto the piperidine nitrogen is typically achieved via nucleophilic substitution (alkylation) using 3-chlorobenzyl chloride under basic conditions.

- Typical conditions:

- Use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Stirring at room temperature or slightly elevated temperatures (e.g., 25-50°C) for 12-24 hours.

- The reaction mixture is then worked up by solvent evaporation and precipitation with ethyl ether to isolate the alkylated product.

This step is critical for ensuring selective N-alkylation without over-alkylation or side reactions.

Hydrolysis of Ester Intermediates to Carboxylic Acid

If the carboxylic acid group is introduced as an ester (e.g., methyl or ethyl ester), hydrolysis is performed to yield the free acid.

- Hydrolysis conditions:

- Acidic hydrolysis using hydrochloric acid in aqueous solution at 90-100°C for 12-18 hours.

- Alternatively, basic hydrolysis with sodium hydroxide or potassium hydroxide in aqueous ethanol under reflux for 2-4 hours.

- After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid.

- The product is filtered, washed, and dried.

This step ensures the conversion of ester intermediates to the target carboxylic acid functionality with high yield and purity.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydrolysis of 3-piperidine formamide salt | Concentrated HCl (28-35%), 1:4 mass ratio | 60-65°C | 3 h | Chiral resolution, high ee |

| Cooling and precipitation | 15-20°C, stirring | 15-20°C | 6 h | Isolation of hydrochloride salt |

| pH adjustment | KOH/NaOH in methanol (1:4), <10°C | <10°C | - | Prevent racemization |

| Alkylation with 3-chlorobenzyl chloride | NaH or K2CO3, DMF solvent | RT to 50°C | 12-24 h | Selective N-alkylation |

| Ester hydrolysis | HCl (acidic) or NaOH/KOH (basic) | 90-100°C (acidic) or reflux (basic) | 2-18 h | Conversion to carboxylic acid |

| Purification | Methanol, ethanol/petroleum ether precipitation | Ambient | - | High purity and enantiomeric excess |

Research Findings and Notes

The patented hydrolysis method of 3-piperidine formamides in concentrated hydrochloric acid is efficient for producing (S)-3-piperidine carboxylic acid with high enantiomeric purity without chiral resolving agents, which is cost-effective and scalable.

Alkylation with 3-chlorobenzyl chloride requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the nitrogen atom.

Hydrolysis of ester intermediates is a standard step to obtain the free acid, with both acidic and basic conditions viable depending on substrate sensitivity and desired purity.

Purification steps involving solvent precipitation and filtration are critical to achieving high purity and enantiomeric excess, especially for pharmaceutical applications.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-chlorobenzyl)piperidine-3-carboxylic acid with analogous piperidine-3-carboxylic acid derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Substituent Variations on the Benzyl Group

1-(3,4-Dichlorobenzyl)piperidine-3-carboxylic Acid Ethyl Ester HCl

- Molecular Formula: C₁₅H₁₈Cl₃NO₂

- Key Differences : The benzyl group contains two chlorine atoms (3,4-dichloro) instead of one, increasing lipophilicity and steric bulk. The ethyl ester modification enhances membrane permeability but requires hydrolysis to the free acid for activity .

- Implications : Higher halogen content may improve receptor binding in hydrophobic pockets but could reduce metabolic stability.

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₂

- Key Differences : The 4-isopropyl group introduces a branched alkyl substituent, increasing steric hindrance compared to the planar 3-chloro substituent. This may reduce binding affinity to flat aromatic targets .

- Safety Profile : Classified as an irritant (Xi hazard symbol), similar to the parent compound .

1-(3,4-Dimethoxybenzyl)piperidine-3-carboxylic Acid

- Molecular Formula: C₁₆H₂₁NO₄

- Applications : Electron-donating groups like methoxy are often associated with improved solubility but may compromise blood-brain barrier penetration.

Heterocyclic and Functional Group Modifications

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxamide

- Molecular Formula : C₁₁H₁₄ClN₅O

- Key Differences : Replacing the benzyl group with a chloropyridazine ring introduces nitrogen atoms, altering electronic properties and enabling π-stacking interactions. The carboxamide group may enhance metabolic stability compared to the carboxylic acid .

- Applications : Pyridazine derivatives are common in kinase inhibitors due to their planar structure.

1-(2-Furylmethyl)piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Key Differences : The furylmethyl group is smaller and less lipophilic than 3-chlorobenzyl. This compound exhibits potent inhibition of glutathione S-transferase (GST), suggesting that smaller substituents may favor enzyme active-site binding .

- Biological Activity : Demonstrates superior GST inhibition compared to bulkier analogs, highlighting the role of substituent size in enzyme interactions .

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₄

- Key Differences : The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthesis but requires removal for biological activity. The phenyl group at position 4 introduces additional steric constraints .

- Applications : Boc-protected derivatives are widely used in peptide synthesis as intermediates .

Key Research Findings and Implications

- Substituent Effects : Chlorine atoms enhance lipophilicity and electron-withdrawing effects, improving binding to hydrophobic targets. However, dichloro derivatives (e.g., 3,4-dichloro) may face metabolic challenges due to increased molecular weight .

- Biological Activity : Smaller substituents (e.g., furylmethyl) favor enzyme inhibition, while bulkier groups (e.g., isopropylbenzyl) reduce binding efficiency .

- Safety Profiles : Most analogs, including the parent compound, exhibit irritant properties (Xi hazard symbol), necessitating careful handling .

Biological Activity

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol. The compound features a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. For instance, its derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound is also being investigated for its anticancer properties . Studies have demonstrated that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, in vitro assays have shown that it can enhance cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The mechanism behind this activity may involve the inhibition of specific signaling pathways, such as the PI3K/Akt pathway, which is crucial in cancer progression .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby modulating cellular functions.

- Receptor Modulation : It can interact with receptors that regulate cell growth, apoptosis, and inflammation, contributing to its therapeutic potential.

- Signaling Pathways : It influences signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K/Akt pathway .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against multidrug-resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .

- Cancer Cell Lines : In another study, the compound was tested on various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis. The results indicated a dose-dependent response, suggesting that higher concentrations yield better therapeutic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid | Similar piperidine structure with different chlorobenzyl position | Different anticancer profile |

| 1-(3-Chlorobenzyl)piperidine-3-carbohydrazide | Contains a carbohydrazide moiety | Enhanced antimicrobial activity |

| 1-(3-Chlorobenzyl)piperidine-3-carboxamide | Features an amide group | Potentially different pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid?

- Methodological Answer : A two-step synthesis is often employed. First, a palladium-catalyzed coupling (e.g., using tert-butyl XPhos and cesium carbonate) introduces substituents to the piperidine core. Second, hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) removes protective groups and generates the carboxylic acid moiety. Yield optimization requires precise temperature control and inert atmospheres during the coupling step .

- Key Reaction Conditions :

| Step | Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃ | 40–100°C | 5.5 h | ~60–70% |

| 2 | HCl (36.5% in water) | 93–96°C | 17 h | ~85% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and purity. For example, piperidine protons appear as distinct multiplets at δ 2.5–3.5 ppm, while the aromatic protons of the 3-chlorobenzyl group resonate at δ 7.2–7.4 ppm .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 281.70) and detects impurities. Use reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) for optimal resolution .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Hazard Classification : Acute toxicity (Oral, Category 3) with hazard code H301. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Emergency Measures : In case of ingestion, administer activated charcoal and seek immediate medical attention. Provide SDS with hazard details (e.g., GHS06 pictogram) to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).

- Isomer Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if unexpected peaks arise in LC-MS or NMR .

- Case Example : For conflicting ¹³C NMR signals in analogs, repeat synthesis with isotopic labeling (e.g., ¹³C-carboxylic acid) to confirm assignments .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps. Cleave with HCl in dioxane (4 M) at 0°C to avoid racemization .

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with tert-butanol to reduce byproduct formation in Pd-catalyzed reactions .

- Yield Improvement Table :

| Modification | Yield Increase | Key Factor |

|---|---|---|

| Lower reaction temperature (40°C → 25°C) | +15% | Reduced decomposition |

| Use of Cs₂CO₃ instead of K₂CO₃ | +10% | Better base solubility |

Q. How does the stereochemistry of the piperidine ring influence pharmacological activity?

- Methodological Answer :

- Stereochemical Control : Synthesize enantiomers via chiral auxiliaries (e.g., (3R,4R)-configured intermediates) and test in vitro binding assays. For example, (3R,4R)-isomers show higher affinity for acetylcholinesterase (IC₅₀ = 0.2 µM vs. 1.5 µM for (3S,4S)) due to better spatial alignment with catalytic sites .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the 3-chlorobenzyl group and hydrophobic enzyme pockets .

Q. What analytical methods validate purity for regulatory submissions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.